6-(2,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile
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Overview
Description
6-(2,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,4-dichlorophenyl group, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Shares a similar core structure but with different substituents, leading to distinct properties and applications.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Another related compound with unique biological activities.
Uniqueness
6-(2,4-Dichlorophenyl)-2-methylpyrimidine-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H7Cl2N3 |
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Molecular Weight |
264.11 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c1-7-16-9(6-15)5-12(17-7)10-3-2-8(13)4-11(10)14/h2-5H,1H3 |
InChI Key |
KWCNUMSETVNZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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